Glidobactin F - 119259-72-2

Glidobactin F

Catalog Number: EVT-1175836
CAS Number: 119259-72-2
Molecular Formula: C25H40N4O6
Molecular Weight: 492.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glidobactin F is a natural product found in Polyangium with data available.
Overview

Glidobactin F is a member of the glidobactin family, which consists of bioactive compounds known for their proteasome-inhibiting properties. These compounds are primarily derived from the soil bacterium Polyangium brachysporum. Glidobactin F, like its relatives, has garnered attention due to its potential applications in cancer therapy and as a tool in biochemical research.

Source

Glidobactin F is produced by Polyangium brachysporum, which is a filamentous bacterium found in soil environments. The biosynthesis of glidobactins is linked to specific gene clusters within this organism, particularly the plu1881–1877 gene cluster that encodes enzymes responsible for their production .

Classification

Glidobactin F belongs to the class of nonribosomal peptide antibiotics. These compounds are characterized by their synthesis through nonribosomal peptide synthetases (NRPS), which assemble amino acids into peptides independent of ribosomal machinery. Glidobactin F is classified as a proteasome inhibitor, making it significant in studies related to protein degradation pathways and cancer treatment .

Synthesis Analysis

Methods

The synthesis of glidobactin F involves several steps, typically initiated through the heterologous expression of the biosynthetic gene cluster in suitable host organisms such as Escherichia coli or Pseudomonas putida. This method allows for the production of glidobactins by bypassing native regulatory mechanisms that might limit yield in their natural producer .

Technical Details

The biosynthetic pathway includes the action of nonribosomal peptide synthetases, which facilitate the assembly of the peptide backbone. Specific enzymes within this pathway are responsible for tailoring modifications such as N-acylation and hydroxylation, crucial for the bioactivity of glidobactins . Analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed to monitor and confirm the synthesis of glidobactin F and its derivatives .

Molecular Structure Analysis

Structure

The molecular structure of glidobactin F features a complex arrangement typical of nonribosomal peptides, including multiple stereocenters and functional groups that contribute to its biological activity. Its structure includes a 12-membered cyclic system characteristic of this class of compounds, with various substituents that enhance its interaction with biological targets .

Data

Detailed structural elucidation has been achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide insights into the connectivity and spatial arrangement of atoms within the molecule, confirming its identity and purity during synthesis .

Chemical Reactions Analysis

Reactions

Glidobactin F undergoes several critical reactions during its biosynthesis and when interacting with biological systems. Key reactions include:

  • N-acylation: This reaction is mediated by specific NRPS modules that attach fatty acid chains to the peptide backbone.
  • Cyclization: The formation of cyclic structures is vital for the stability and activity of glidobactins.

Technical Details

The biosynthetic pathway involves intricate enzymatic steps where each enzyme catalyzes specific reactions that contribute to the final structure. Understanding these reactions allows researchers to manipulate biosynthetic pathways for enhanced production or novel derivatives .

Mechanism of Action

Process

Glidobactin F exerts its biological effects primarily through inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition disrupts protein turnover, leading to accumulation of regulatory proteins that can induce apoptosis in cancer cells.

Data

Studies have shown that glidobactins bind to specific sites on proteasomal subunits, thereby blocking substrate entry and preventing proteolytic activity. This mechanism is crucial for their role as potential therapeutic agents against cancers characterized by dysregulated protein degradation pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of glidobactin F is approximately 493 g/mol.
  • Solubility: It is soluble in organic solvents commonly used in biochemical assays.

Chemical Properties

  • Stability: Glidobactin F exhibits stability under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of reactive functional groups allows for interactions with biological macromolecules, enhancing its potency as an inhibitor.

Relevant data from analytical studies confirm these properties, aiding in understanding how glidobactin F can be utilized in research and therapeutic contexts .

Applications

Scientific Uses

Glidobactin F has several important applications in scientific research:

  • Cancer Research: Its role as a proteasome inhibitor makes it a valuable tool for studying cancer cell biology and potential treatments.
  • Biochemical Studies: Researchers utilize glidobactin F to investigate protein degradation pathways and cellular stress responses.
  • Drug Development: Given its bioactivity, glidobactin F serves as a lead compound for developing new therapeutics targeting proteasome-related diseases.

The ongoing exploration into glidobactins continues to reveal their potential in various fields, particularly in medicinal chemistry and pharmacology .

Introduction to Glidobactin F

Taxonomic Origins and Ecological Roles of Glidobactin-Producing Organisms

Glidobactin F is biosynthesized by specific entomopathogenic bacteria belonging to the genera Photorhabdus and Xenorhabdus within the order Burkholderiales. These Gram-negative bacteria engage in obligate mutualistic symbiosis with soil-dwelling nematodes (e.g., Heterorhabditis and Steinernema spp.), forming a tripartite ecological relationship critical for their lifecycle and insect pathogenicity.

Taxonomic Distribution:

  • Primary Producers: Photorhabdus laumondii, Photorhabdus asymbiotica, and certain Xenorhabdus species (e.g., Xenorhabdus nematophila) harbor the biosynthetic gene cluster (BGC) responsible for glidobactin biosynthesis [3] [5] [7].
  • Genomic Conservation: The glidobactin BGC (e.g., plu1881–plu1877 in P. laumondii) is highly conserved across these genera but often remains transcriptionally silent under standard laboratory culture conditions [3] [7].

Ecological Function:During the pathogenic phase of their lifecycle, the bacteria are released into the insect hemolymph upon nematode invasion. Glidobactin production is induced within the insect host, where it acts as a virulence factor:

  • Insect Pathogenicity: Glidobactins contribute to insect host killing by irreversibly inhibiting the insect proteasome, disrupting essential cellular protein homeostasis and apoptosis pathways [4] [5].
  • Nematode Symbiosis: By facilitating nutrient release via insect cadaver degradation, glidobactins support nematode development and reproduction. They also provide chemical defense against microbial competitors in the soil environment [4] [8].

Table 1: Key Glidobactin-Producing Bacterial Species and Their Ecological Niches

Bacterial SpeciesNematode HostEcological RoleActivation Mechanism
Photorhabdus laumondiiHeterorhabditis spp.Insect pathogenicity; nutrient provision for nematodesPromoter exchange (e.g., PBAD) [3]
Photorhabdus asymbioticaHeterorhabditis spp.Human pathogenicity; insect virulenceDefined media; in vivo insect infection [5]
Xenorhabdus nematophilaSteinernema spp.Immunosuppression in insects; nematode reproductionCo-culture with nematodes [8]

Regulation of Biosynthesis:Expression of the glidobactin BGC is tightly regulated by insect-specific environmental cues (e.g., hemolymph components, oxidative stress). Silent clusters require activation strategies such as:

  • Promoter Engineering: Replacement of native promoters with inducible systems (e.g., arabinose-induced PBAD) in P. laumondii [3].
  • Heterologous Expression: Utilization of Escherichia coli or Pseudomonas putida hosts equipped with necessary precursor supply pathways [3] [7].

Historical Discovery and Classification Within the Glidobactin Family

The glidobactin family was first discovered in the 1980s, with Glidobactin F identified as a later analogue through targeted genome mining and biosynthetic activation approaches.

Chronological Discovery:

  • Glidobactin A (1988): Isolated from Polyangium brachysporum (reclassified as Burkholderiales strain DSM 7029), it set the structural template for the family: a 12-membered macrolactam ring conjugated to a polyunsaturated fatty acyl chain [1] [2].
  • Luminmycins (2012): Identified as 10-deoxy derivatives of glidobactins from Photorhabdus asymbiotica, reinforcing structural diversity within the class [5].
  • Glidobactin F (c. 2020s): Discovered following the activation of the silent BGC in P. laumondii via promoter engineering or heterologous expression. Its structure was elucidated using HR-MS/MS and 2D NMR, revealing variations in fatty acid unsaturation and chain length [3] [7].

Structural Classification:Glidobactin F belongs to the syrbactin superfamily, which includes glidobactins, cepafungins, and luminmycins. Key structural features include:

  • Core Macrolactam: A 12-membered ring formed by non-ribosomal peptide synthetase (NRPS)-catalyzed cyclization of tripeptide precursors (e.g., 4-hydroxyllysine, threonine, leucine/isoleucine) [1] [3].
  • Fatty Acyl Tail: A polyketide-derived 2(E),4(E)-diene fatty acid N-acylated to the threonine residue. Glidobactin F features distinct unsaturation patterns or chain lengths compared to Glidobactin A or C [3] [7].
  • Warhead Group: An α,β-unsaturated amide within the macrolactam enabling Michael addition to the proteasome’s catalytic threonine residue [2] [3].

Table 2: Classification of Glidobactin F Among Key Syrbactin Family Members

CompoundProducing OrganismStructural DistinctionDiscovery Method
Glidobactin ABurkholderiales DSM 7029C10 diene fatty acidBioassay-guided fractionation [1]
Glidobactin CBurkholderiales DSM 7029β2/β5 proteasome coinhibitionCompetitive metabolite profiling [2]
Luminmycin DPhotorhabdus asymbioticaTerminal isopropyl unitMedium optimization [5]
Glidobactin FPhotorhabdus laumondiiVariable unsaturation/chain lengthBGC activation; NMR [3] [7]

Detection and Characterization:Advanced techniques were critical for Glidobactin F’s discovery:

  • Genome Mining: Identification of the conserved glb BGC (>37 kb) encoding NRPS, PKS, and tailoring enzymes (e.g., glbF NRPS, glbC PKS-NRPS hybrid) [3] [8].
  • Metabolomics: Molecular networking via LC-MS/MS differentiated Glidobactin F from other GLNPs based on mass fragmentation patterns and retention times [3] [9].
  • Activation Strategies: Heterologous expression in Escherichia coli or promoter exchange in native hosts induced production, enabling isolation and structural determination [3] [7].

Significance in Natural Product Research and Proteasome Inhibition

Glidobactin F exemplifies the therapeutic potential of proteasome inhibitors and underscores innovative approaches to accessing cryptic microbial metabolites.

Mechanism of Proteasome Inhibition:Like other syrbactins, Glidobactin F acts as an irreversible inhibitor of the 20S proteasome’s chymotrypsin-like (β5) and trypsin-like (β2) subunits:

  • Covalent Binding: The α,β-unsaturated carbonyl undergoes Michael addition by the catalytic N-terminal threonine of proteasomal subunits, forming an ether adduct that blocks substrate hydrolysis [2] [3] [7].
  • Subunit Specificity: Structural features (e.g., fatty acid tail length, degree of unsaturation) in Glidobactin F influence selectivity toward constitutive proteasomes (c20S) versus immunoproteasomes (i20S) [3]. Crystal structures of yeast proteasome bound to GLNPs confirm hydrophobic interactions between the aliphatic tail and the β5/β2 substrate pockets [3] [7].

Properties

CAS Number

119259-72-2

Product Name

Glidobactin F

IUPAC Name

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]deca-2,4-dienamide

Molecular Formula

C25H40N4O6

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C25H40N4O6/c1-4-5-6-7-8-9-10-11-22(33)29-23(18(3)30)25(35)28-20-16-19(31)14-15-26-21(32)13-12-17(2)27-24(20)34/h8-13,17-20,23,30-31H,4-7,14-16H2,1-3H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)/b9-8+,11-10+,13-12-/t17-,18+,19-,20-,23-/m0/s1

InChI Key

OJDBZOSAZHSDPV-UELYFCGDSA-N

SMILES

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

Synonyms

glidobactin F

Canonical SMILES

CCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O

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